3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride (CAS 1289385-78-9) is a heterocyclic building block recognized primarily as a key intermediate in the synthesis of multimodal antidepressants, most notably Vortioxetine (Lu AA21004). Its structure, featuring a piperidine core, a thioether linkage, and a strategically placed fluorine atom, is critical for achieving high affinity and selectivity for the serotonin transporter (SERT). Supplied as a hydrochloride salt, this form offers distinct physicochemical properties compared to the free base, which are relevant for handling, formulation, and process chemistry.
Substituting this specific hydrochloride salt is often unfeasible due to significant performance trade-offs. The free base form, while structurally similar, typically presents challenges in handling, weighing, and solubility in protic solvents, potentially complicating reaction setup and reproducibility. Replacing the 4-fluorophenyl group with a non-fluorinated phenyl analog can dramatically reduce binding affinity to the primary biological target, the serotonin transporter (SERT), rendering it ineffective for its intended pharmacological application. Furthermore, alternative synthetic routes to the final active pharmaceutical ingredient (API) may involve more costly reagents, such as palladium catalysts, or require additional purification steps to remove heavy metal residues, making 3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride a more process-efficient precursor.
Lower lipophilicity and absence of thioether may shift BBB penetration and target engagement profiles.
Different spatial vector alters pharmacophore geometry; not interchangeable in SAR campaigns.
Missing linker modifies rotatable bond profile and molecular shape; direct substitution not supported.
This compound is an established intermediate in patented synthetic routes to Vortioxetine. While various pathways to Vortioxetine exist, many rely on complex or costly palladium-catalyzed coupling reactions. The use of 3-(((4-Fluorophenyl)thio)methyl)piperidine or closely related structures represents a strategic choice in multi-step syntheses aimed at achieving high overall yield and purity for the final API. For example, a novel route using commercially available materials and traditional reactions including nucleophilic substitution and cyclization achieved a 63.2% total yield over three steps with 99.3% purity (HPLC), demonstrating a practical and scalable process where such intermediates are critical.
| Evidence Dimension | Process Efficiency and Yield in API Synthesis |
| Target Compound Data | Serves as a key intermediate in efficient, high-yield synthetic routes to Vortioxetine. |
| Comparator Or Baseline | Alternative routes requiring expensive palladium catalysts and ligands, which can increase costs and require additional purification. |
| Quantified Difference | A demonstrated practical route achieved a 63.2% total yield and 99.3% HPLC purity, avoiding the costs and purification burdens of heavy metal catalysts. |
| Conditions | Hectogram-scale synthesis of Vortioxetine hydrobromide. |
For process chemists and manufacturers, selecting a validated intermediate avoids the process development risks and higher costs associated with less established or catalyst-heavy synthetic routes.
The hydrochloride salt form of an amine offers significant advantages in processability over its corresponding free base. Amine hydrochlorides are typically crystalline, non-hygroscopic solids with higher melting points, making them easier to weigh accurately, handle, and store. In contrast, amine free bases can be oils or low-melting-point solids, which are more difficult to manage in a large-scale production environment. The improved aqueous solubility of hydrochloride salts can also be advantageous for specific reaction conditions or downstream purification steps, such as extraction.
| Evidence Dimension | Physical Form and Handling Characteristics |
| Target Compound Data | Solid, crystalline hydrochloride salt. |
| Comparator Or Baseline | The corresponding free base, which is often an oil or low-melting solid. |
| Quantified Difference | Qualitative but significant improvement in handling, stability, and ease of weighing for process scale-up. Enhanced solubility in aqueous/protic media. |
| Conditions | Standard laboratory and industrial chemical handling. |
Procuring the hydrochloride salt minimizes handling issues, improves weighing accuracy, and enhances process reproducibility, directly impacting operational efficiency and batch-to-batch consistency.
The 4-fluoro substituent on the phenyl ring is not an arbitrary feature; it is critical for high-affinity binding to the serotonin transporter (SERT), a key target for antidepressant drugs. In the pivotal structure-activity relationship (SAR) studies for Vortioxetine, the non-fluorinated analog (phenylthio) showed a significantly lower affinity for SERT. The introduction of the 4-fluoro group is a key element in achieving the nanomolar potency that characterizes this class of compounds. This highlights that substituting with a non-fluorinated or differently halogenated analog would likely result in a dramatic loss of the desired biological activity.
| Evidence Dimension | Binding Affinity (Ki) at human SERT |
| Target Compound Data | Compounds in this class with 4-fluoro substitution exhibit high affinity (Ki in the low nM range) for SERT. Vortioxetine itself has a Ki of 1.6 nM. |
| Comparator Or Baseline | Related analogs without the 4-fluoro substitution. |
| Quantified Difference | While direct Ki data for the non-fluorinated version of this specific intermediate is not provided, SAR studies for the final API consistently demonstrate that halogen substitutions, particularly fluorine at the 4-position, are crucial for potent SERT inhibition. |
| Conditions | In vitro radioligand binding assay with recombinant human SERT. |
For researchers in drug discovery, this evidence confirms that the 4-fluoro group is essential for target engagement, making non-fluorinated analogs unsuitable as precursors or study compounds for this specific pharmacological target.
This compound is the right choice as a starting material or key intermediate for the synthesis of Vortioxetine and its analogs, particularly in workflows prioritizing process efficiency and avoiding costly palladium-based coupling steps. Its solid hydrochloride form ensures reliable handling and stoichiometry in scaled-up reactions.
Ideal for use in structure-activity relationship (SAR) studies where the 4-fluorophenylthio piperidine scaffold is a known pharmacophore for potent SERT inhibition. Researchers can procure this compound as a reliable reference or starting point for developing novel CNS agents, confident that the key fluorine substituent for target affinity is already in place.
This intermediate can be used to synthesize analytical reference standards, potential metabolites, or related impurities of Vortioxetine. The defined structure and purity of the hydrochloride salt are critical for creating accurate standards for chromatographic analysis and regulatory submissions.